molecular formula C15H16FN3O2 B2914368 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034549-25-0

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2914368
CAS No.: 2034549-25-0
M. Wt: 289.31
InChI Key: LXSUVMJUQIAOOI-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a fluoro and methoxy group, along with a tetrahydropyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Tetrahydropyrazolo[1,5-a]pyridine Moiety: The tetrahydropyrazolo[1,5-a]pyridine moiety is introduced through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Final Coupling: The final step involves coupling the benzamide core with the tetrahydropyrazolo[1,5-a]pyridine moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The fluoro and methoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxybenzoic acid
  • 3-fluoro-4-methoxyaniline
  • 4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Uniqueness

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to the presence of both the fluoro and methoxy groups on the benzamide core, along with the tetrahydropyrazolo[1,5-a]pyridine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a fluorinated aromatic ring and a tetrahydropyrazolo moiety, which are known to enhance biological activity. The presence of the methoxy group is also crucial for its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit notable antitumor activities. Specifically, pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression:

  • BRAF(V600E) : Inhibitory activity against this mutant kinase has been reported, making it a target for certain cancer therapies.
  • EGFR and Aurora-A Kinase : These are critical in cell proliferation and survival pathways in cancer cells .

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This suggests that this compound might possess similar anti-inflammatory properties due to its structural characteristics .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Fluorine Substitution : The introduction of fluorine atoms often enhances lipophilicity and metabolic stability.
  • Methoxy Group : This functional group can modulate receptor binding affinity and improve pharmacokinetic profiles.
  • Tetrahydropyrazolo Framework : This moiety contributes to the overall biological activity by influencing the compound's interaction with biological targets .

Case Studies

Several studies have reported on the biological activities of similar compounds:

  • Antitumor Efficacy : A study examining a series of pyrazolo derivatives found that modifications at the 4-position significantly affected their potency against cancer cell lines. Compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vivo .
  • Inflammation Models : In experimental models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in mice .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-21-14-3-2-10(8-13(14)16)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-4,6,8,11H,5,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUVMJUQIAOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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